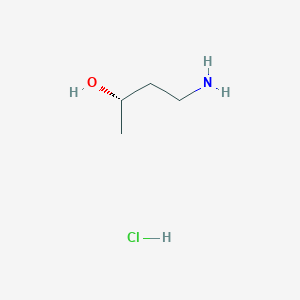
(2S)-4-aminobutan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-aminobutan-2-ol hydrochloride, commonly known as ABH, is a chiral amine compound that has been used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 181.6 g/mol. ABH is an important molecule for scientists due to its wide range of biochemical and physiological effects. Its structure is composed of a primary amine group, a secondary amine group, and a hydrochloride group, which gives it its unique properties.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis
A study by Hernández et al. (2017) highlights the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound related to (2S)-4-aminobutan-2-ol hydrochloride, using a biocatalytic one-pot cyclic cascade. This method couples an aldol reaction with a transamination process, utilizing formaldehyde and alanine as starting materials. The approach demonstrates the potential of biocatalysis in creating chiral building blocks essential for drug development and industrial applications (Hernández et al., 2017).
Improved Synthesis Methods
Capon et al. (2020) describe an improved synthesis of 4-aminobutanenitrile, a precursor to (2S)-4-aminobutan-2-ol hydrochloride. Their method involves the Co(II) catalyzed reduction of 4-azidobutanenitrile, leading to higher yields and demonstrating the importance of optimizing synthesis routes for industrial precursors to neurological disorder therapeutics (Capon et al., 2020).
Fluorinated Amino Acids Synthesis
Research by Pigza et al. (2009) on the stereoselective synthesis of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid involves a transformation that could be applicable to derivatives of (2S)-4-aminobutan-2-ol hydrochloride. This study underscores the utility of chiral compounds in synthesizing amino acids with potential pharmaceutical applications (Pigza et al., 2009).
Anticonvulsant Properties
A study on the anticonvulsant, local anesthetic, and hemodynamic properties of chiral aminobutanol derivatives of xanthone by Jastrzębska-Więsek et al. (2008) explores the pharmacological potential of compounds structurally related to (2S)-4-aminobutan-2-ol hydrochloride. The findings reveal significant anticonvulsant and local anesthetic activities, highlighting the therapeutic potential of aminobutanol derivatives (Jastrzębska-Więsek et al., 2008).
Antimycobacterial Activities
Moreth et al. (2014) investigate the antimycobacterial activities of hydroxyethylsulfonamides derived from (2S,3S)-Boc-phenylalanine epoxide, showcasing the importance of amino acid derivatives, similar to (2S)-4-aminobutan-2-ol hydrochloride, in developing treatments for bacterial infections. The study emphasizes the role of free amino groups and sulfonamide moieties in biological activity (Moreth et al., 2014).
Eigenschaften
IUPAC Name |
(2S)-4-aminobutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFFBSGGCNBWLJ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-aminobutan-2-ol hydrochloride | |
CAS RN |
1807920-03-1 |
Source


|
| Record name | (2S)-4-aminobutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)


![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)


![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)


![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)


